Thiane-2-carbonitrile
Overview
Description
Thiane-2-carbonitrile is a heterocyclic compound that contains a thiophene ring and a nitrile group. It has the molecular formula C6H9NS and a molecular weight of 127.21 g/mol
Mechanism of Action
Target of Action
Thiane-2-carbonitrile, also known as 2-Cyanothiophene , is a compound that has been used in various applications, particularly in the field of lithium-ion batteries . The primary target of this compound is the electrode interface of these batteries .
Mode of Action
This compound interacts with its target by forming a polythiophene protective film on the electrode surface . This film is formed through the oxidation of this compound before the electrolyte . This interaction improves the interphase stability of the electrode/electrolyte .
Biochemical Pathways
The formation of the polythiophene protective film can prevent the decomposition of solvents and salts in an electrolyte .
Pharmacokinetics
Its impact on the bioavailability of the electrolyte in lithium-ion batteries is significant . The protective film formed by this compound improves the stability of the electrode/electrolyte interface, which could potentially enhance the overall performance of the battery .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the electrode/electrolyte interface stability in lithium-ion batteries . This results in improved cycle performance of the batteries . For instance, a Li|1.0 M LiPF6-EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% this compound showed a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of lithium-ion batteries can be affected by temperature, humidity, and other conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiane-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of methyl tetrahydro-2H-thiopyran-2-carboxylate with appropriate reagents . Another method includes the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Thiane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Thiane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various materials, including polymers and dyes.
Comparison with Similar Compounds
Thiophene: A five-membered heterocyclic compound containing a sulfur atom.
Thiazole: A five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Pyridine: A six-membered heterocyclic compound containing a nitrogen atom.
Comparison: Thiane-2-carbonitrile is unique due to the presence of both a thiophene ring and a nitrile group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the nitrile group can enhance the compound’s reactivity and biological activity compared to thiophene alone .
Properties
IUPAC Name |
thiane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIQKKIDXWWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40772234 | |
Record name | Thiane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146428-12-8 | |
Record name | Thiane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.